molecular formula C15H13NO5 B14875223 N-(3-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

N-(3-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14875223
M. Wt: 287.27 g/mol
InChI Key: ZSAPFMGPIVYJBI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylphenyl group, a methoxy group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 3-acetylphenylamine with 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetone, with a catalyst like pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, leading to its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and acetylphenyl groups contribute to its distinct pharmacological profile, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

N-(3-acetylphenyl)-5-methoxy-4-oxopyran-2-carboxamide

InChI

InChI=1S/C15H13NO5/c1-9(17)10-4-3-5-11(6-10)16-15(19)13-7-12(18)14(20-2)8-21-13/h3-8H,1-2H3,(H,16,19)

InChI Key

ZSAPFMGPIVYJBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OC

Origin of Product

United States

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